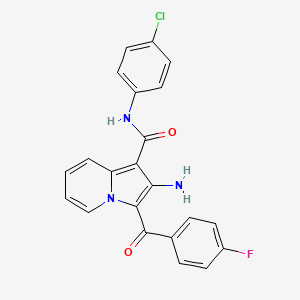

2-amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Descripción

2-Amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide group at position 1, an amino group at position 2, and two distinct aromatic substituents: a 4-chlorophenyl group attached to the carboxamide nitrogen and a 4-fluorobenzoyl moiety at position 3.

Propiedades

IUPAC Name |

2-amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN3O2/c23-14-6-10-16(11-7-14)26-22(29)18-17-3-1-2-12-27(17)20(19(18)25)21(28)13-4-8-15(24)9-5-13/h1-12H,25H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMRXWBLTYDZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)F)N)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic compound that belongs to the indolizine class of heterocyclic compounds. Its structure features an indolizine core, which is significant in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential applications in drug development, particularly in the fields of anticancer and antiviral therapies.

- Molecular Formula : C22H15ClFN3O2

- Molecular Weight : 409.89 g/mol

- CAS Number : 898436-88-9

Antiviral Properties

Preliminary studies indicate that 2-amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide exhibits promising antiviral activity. Notably, it has been identified as a potential inhibitor of the coronavirus 3CL-like protease enzyme, demonstrating better binding affinity compared to other compounds in its class. This suggests its potential utility in the treatment of viral infections, particularly those caused by coronaviruses.

Anticancer Activity

The compound also shows significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, the compound exhibited cytotoxic effects against human solid tumor cell lines, including lung (A549) and colon (HCT116) carcinomas. The half-maximal inhibitory concentration (IC50) values indicate its efficacy in suppressing tumor cell proliferation .

The mechanism by which 2-amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. Its structural characteristics allow it to bind effectively to these targets, potentially inhibiting or modulating their activity. Further studies are required to elucidate the precise pathways involved in its anticancer and antiviral actions.

In Vitro Studies

The biological activity of this compound has been evaluated through various in vitro assays:

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, revealing IC50 values that suggest strong antiproliferative effects.

- Cell Cycle Analysis : Observations indicated that treatment with this compound leads to G0/G1 phase arrest in sensitive cancer cells, promoting apoptosis and inhibiting DNA/RNA synthesis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.0 | Induction of apoptosis |

| HCT116 | 3.2 | G0/G1 phase arrest |

| CCRF-CEM | 4.8 | Inhibition of DNA/RNA synthesis |

Structure-Activity Relationship (SAR)

The unique combination of substituents on the indolizine core is believed to enhance the pharmacological properties of this compound. Variations in substituents have shown to affect binding affinity and biological activity, making it a candidate for further optimization in drug design.

Comparación Con Compuestos Similares

Substituent Effects on Molecular Properties

- N-Substituent Variations: The 4-chlorophenyl group in the target compound introduces both steric bulk and electron-withdrawing effects due to the chlorine atom. This contrasts with 4-ethylphenyl (), which adds hydrophobicity without significant electronic perturbation, and 3,5-dimethylphenyl (), which enhances steric hindrance but provides electron-donating methyl groups .

- 3-Substituent Variations: The 4-fluorobenzoyl group in the target compound and offers moderate electron-withdrawing effects and metabolic stability. In contrast, 4-nitrobenzoyl () introduces a strong electron-withdrawing nitro group, which may enhance reactivity but reduce bioavailability due to polarity .

Molecular Weight and Implications

Q & A

Q. Basic → Advanced

- Basic : 1H/13C NMR (e.g., aromatic protons at δ 7.60–7.69 ppm for fluorobenzoyl; indolizine NH2 at δ 6.66–6.69 ppm) and ESI-MS (m/z = 398 [M+H]+) .

- Advanced : Single-crystal X-ray diffraction using SHELX software for absolute configuration determination. For poorly diffracting crystals, employ synchrotron radiation or cryocooling to 100 K .

How should researchers design structure-activity relationship (SAR) studies to explore substitutions on the indolizine scaffold?

Q. Advanced

- Systematic variation : Replace 4-fluorobenzoyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and assess antibacterial IC50 shifts .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize substituents enhancing binding to bacterial DNA gyrase .

- Data validation : Compare synthetic yields and bioactivity trends across ≥3 independent batches .

What methodologies are recommended for quantifying this compound in complex biological matrices?

Q. Advanced

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 398 → 152 (quantifier) and 398 → 109 (qualifier) .

- Validation : Assess linearity (1–100 ng/mL), LOQ (0.5 ng/mL), and matrix effects (hemolyzed vs. plasma) per FDA guidelines .

How can metabolic stability challenges be addressed during pharmacokinetic studies?

Q. Advanced

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., ethyl esters) to improve oral bioavailability, as seen in ethyl 7-aminoindolizine carboxylate derivatives .

What crystallographic challenges arise with this compound, and how can they be mitigated?

Q. Advanced

- Crystal growth : Slow evaporation from DMSO/EtOH (1:3) at 4°C improves crystal quality. For twinned crystals, use SHELXL’s TWIN/BASF commands .

- Disorder modeling : Refine disordered fluorophenyl/chlorophenyl groups with PART/ISOR restraints and validate via R1/wR2 convergence (<0.05/0.12) .

How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Q. Advanced

- Force field calibration : Re-parameterize AMBER/GAFF for indolizine’s partial charges using Gaussian09-derived ESPs .

- Solvent effects : Run MD simulations in explicit PBS buffer (pH 7.4) to account for solvation .

- Experimental validation : Repeat assays with freshly prepared DMSO stocks to exclude degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.